4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
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Description
4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C20H25F2N5O and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.20271676 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H27F2N5O3 with a molecular weight of 483.52 g/mol. The structure features a morpholine ring, a piperazine moiety, and a difluorophenyl substituent, which are known to contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with similar compounds containing piperazine and morpholine groups. These activities include:
- Anticancer : Certain derivatives have shown significant cytotoxicity against various cancer cell lines.
- Antimicrobial : Compounds with similar structures have demonstrated activity against bacteria and fungi.
- Neurological Effects : Some derivatives act as antagonists or modulators for neurotransmitter receptors.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit promising anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HT-29 | 92.4 |
Compound B | A549 | 85.0 |
Compound C | HeLa | 78.5 |
Antimicrobial Activity
The antimicrobial properties of similar piperazine and morpholine derivatives have been well-documented. For example, compounds containing the morpholine ring have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 2: Antimicrobial Activity
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
Compound D | S. aureus | 15 |
Compound E | E. coli | 12 |
Compound F | Pseudomonas aeruginosa | 10 |
Neurological Activity
The potential neurological applications of this compound are also noteworthy. Some studies suggest that derivatives can act as antagonists at muscarinic receptors, which may be beneficial in treating conditions like Alzheimer's disease or other cognitive disorders .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of a piperazine derivative similar to our compound against multiple cancer cell lines, reporting significant growth inhibition in vitro with selectivity towards renal cancer cells (IC50 = 1.143 µM) .
- Antimicrobial Assessment : Another research project tested various piperazine derivatives for antimicrobial activity, revealing that certain compounds exhibited strong inhibition against both bacterial and fungal strains, suggesting their potential use in treating infections .
Properties
IUPAC Name |
4-[4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N5O/c1-15-12-19(24-20(23-15)27-8-10-28-11-9-27)26-6-4-25(5-7-26)14-16-2-3-17(21)13-18(16)22/h2-3,12-13H,4-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYSZQJBBKDDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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